1-Ethyl-4-methylpyrrolidin-3-one
Description
1-Ethyl-4-methylpyrrolidin-3-one is a 5-membered heterocyclic compound belonging to the pyrrolidinone family, characterized by a ketone group at the 3-position and ethyl/methyl substituents at the 1- and 4-positions, respectively. Pyrrolidinones are widely used as intermediates in organic synthesis and pharmaceutical development due to their versatile reactivity and structural rigidity. This discontinuation may reflect challenges in synthesis, market demand, or regulatory factors.
Properties
IUPAC Name |
1-ethyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-6(2)7(9)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLKHSCIRQOABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an ethyl-substituted amine and a methyl-substituted ketone can yield the desired pyrrolidinone structure .
Industrial Production Methods: In industrial settings, the production of 1-Ethyl-4-methylpyrrolidin-3-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Ethyl-4-methylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1-Ethyl-4-methylpyrrolidin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Insights :
- Ring Size: Pyrrolidinones (5-membered) vs. pyridinones (6-membered) exhibit distinct electronic and steric profiles, affecting applications in coordination chemistry or drug design.
- Substituent Effects: Hydroxyl or amine groups (e.g., in pyridinones or triazole-pyrrolidine derivatives) enhance solubility or biological activity compared to alkyl-substituted pyrrolidinones.
Commercial Availability
Pharmacological Potential
- Pyridinones: Known for metal chelation (e.g., iron overload therapy) due to hydroxyl groups .
- Triazole-pyrrolidines : Investigated for kinase inhibition or antimicrobial activity, leveraging nitrogen-rich substituents .
- 1-Ethyl-4-methylpyrrolidin-3-one: Limited data on applications, though pyrrolidinones generally serve as scaffolds for drug candidates (e.g., nootropics, antivirals).
Physicochemical Properties
| Property | 1-Ethyl-4-methylpyrrolidin-3-one | 1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one |
|---|---|---|
| Molecular Weight | ~141.2 g/mol (estimated) | ~167.2 g/mol |
| Solubility | Likely lipophilic (alkyl groups) | Higher (hydroxyl group enhances polarity) |
| Stability | Moderate | High (chelating groups reduce degradation) |
Biological Activity
1-Ethyl-4-methylpyrrolidin-3-one (EMMP) is a cyclic amide with the molecular formula C7H13NO. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of EMMP, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Structure:
- Formula: C7H13NO
- CAS Number: 1384429-45-1
Synthesis Methods:
EMMP can be synthesized through several chemical routes, including:
- Cyclization Reactions: Involving ethyl-substituted amines and methyl-substituted ketones.
- Reductive Amination: A common method that involves the reaction of EMMP with ammonia or amine sources under specific conditions.
The biological activity of EMMP is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as either an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological system being studied.
Key Mechanisms:
- Enzyme Inhibition: EMMP may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It interacts with cellular receptors, influencing signaling pathways and physiological responses.
Biological Activities
Research indicates that EMMP exhibits several biological activities:
1. Antimicrobial Properties:
EMMP has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
2. Anticancer Activity:
Preliminary studies suggest that EMMP possesses anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially offering a new avenue for cancer treatment .
3. Neuropharmacological Effects:
Given its structural similarity to other pyrrolidine derivatives, EMMP is being explored for its effects on the central nervous system. Its potential as a therapeutic agent for neurological disorders is currently under investigation.
Case Studies
Several case studies have highlighted the biological activity of EMMP:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of EMMP against common bacterial pathogens. Results indicated that EMMP inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that EMMP induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
